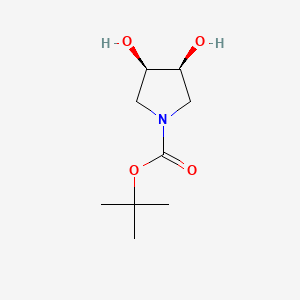
2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride, commonly referred to as 2-Pyrazolylacetyl chloride hydrochloride, is an organic compound with the molecular formula of C4H5ClN2O2. It is a white crystalline solid that is insoluble in water. It is primarily used as a reagent in organic synthesis, and has a variety of applications in the laboratory.
Wissenschaftliche Forschungsanwendungen
2-Pyrazolylacetyl chloride hydrochloride has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pyrazoles, pyridines, and pyrimidines. It has also been used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of heterocyclic compounds.
Wirkmechanismus
2-Pyrazolylacetyl chloride hydrochloride acts as a nucleophilic reagent in organic synthesis. It reacts with a variety of molecules, including carbonyl compounds, to form new compounds. The reaction occurs when the chlorine atom of the 2-pyrazolylacetyl chloride hydrochloride molecule attacks the carbonyl carbon, resulting in the formation of a new bond.
Biochemical and Physiological Effects
2-Pyrazolylacetyl chloride hydrochloride has no known biochemical or physiological effects. It is used solely for its ability to act as a reagent in organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
2-Pyrazolylacetyl chloride hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also a versatile reagent, as it can be used to synthesize a variety of compounds. However, it is important to note that 2-pyrazolylacetyl chloride hydrochloride is a hazardous material, and should be handled with extreme care.
Zukünftige Richtungen
2-Pyrazolylacetyl chloride hydrochloride has a variety of potential applications in the laboratory. It can be used to synthesize a variety of compounds, including pyrazoles, pyridines, and pyrimidines. It can also be used as a catalyst in the synthesis of polymers. Additionally, it has potential applications in the synthesis of heterocyclic compounds. Finally, it may have potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Synthesemethoden
2-Pyrazolylacetyl chloride hydrochloride can be synthesized in a two-step process. First, a reaction between 1-chloro-2-nitrobenzene and hydrazine hydrate yields a hydrazone. This hydrazone is then reacted with acetic anhydride and hydrochloric acid to yield 2-pyrazolylacetyl chloride hydrochloride.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride involves the reaction of 1H-pyrazole with acetyl chloride in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1H-pyrazole", "Acetyl chloride", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add 1H-pyrazole to a reaction flask", "Step 2: Add acetyl chloride to the reaction flask", "Step 3: Add a catalyst to the reaction flask", "Step 4: Heat the reaction mixture to a suitable temperature and stir for a specific time", "Step 5: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt", "Step 6: Isolate the product by filtration or other suitable method", "Step 7: Purify the product by recrystallization or other suitable method" ] } | |
CAS-Nummer |
77433-05-7 |
Produktname |
2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride |
Molekularformel |
C5H6Cl2N2O |
Molekulargewicht |
181 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



